2-Methyl-1-phenylpentan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

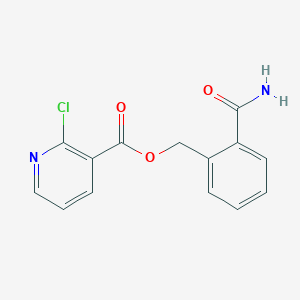

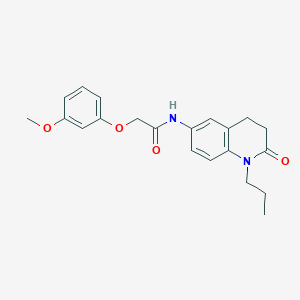

2-Methyl-1-phenylpentan-3-one is a chemical compound with the CAS Number: 23936-95-0 . It has a molecular weight of 176.26 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-1-phenyl-3-pentanone . The InChI code for this compound is 1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Photoreactivity in Solvents

A study by Klán and Literák (1999) explored the temperature-dependent solvent effects on the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives. They found that a small structural change, such as a p-methyl substitution in 1-phenylpentan-1-one, significantly altered the temperature-dependent photoreactivity in the presence of weak bases. This suggests potential applications in photochemistry, particularly in understanding how structural changes impact reactions in different solvent environments and temperatures (Klán & Literák, 1999).

Spectroscopic Characterization

Westphal et al. (2012) presented mass spectrometric, nuclear magnetic resonance, and infrared spectroscopic data of designer drugs, including 2-methylamino-1-phenylpentan-1-one (a compound closely related to 2-Methyl-1-phenylpentan-3-one). They used these techniques for structure elucidation, which is crucial for identifying and analyzing new compounds in pharmaceutical and forensic science (Westphal et al., 2012).

Polymer Synthesis

Liao and Weber (1991) investigated the synthesis of poly(1-methyl-1-phenyl-1-silapentane) through chemical reduction. This research contributes to the field of polymer chemistry, demonstrating the processes of synthesizing new polymers with potential applications in materials science (Liao & Weber, 1991).

Anti-Inflammatory Drug Leads

Research by Jiang et al. (2019) identified new natural compounds, including 4-methyl-1-phenylpentane-2,3-diol, from Streptomyces sp. They explored the anti-inflammatory effects of these compounds, indicating potential applications in developing new anti-inflammatory drugs (Jiang et al., 2019).

Catalysis in Organic Synthesis

A study by Zhang et al. (2010) focused on the synthesis of 1-phenylpentane-1, 4-diones and related compounds via organophosphine-catalyzed reactions. This work is significant in the field of organic synthesis, particularly in developing new catalytic methods for creating complex organic molecules (Zhang et al., 2010).

Enzyme Immunoassay

Liveri et al. (2016) reported a case related to the intake of 2-(methylamino)-1-phenylpentan-1-one combined with other substances. They used enzyme immunoassay procedures for toxicology screening, demonstrating the compound's relevance in forensic toxicology (Liveri et al., 2016).

Safety and Hazards

Orientations Futures

Most of the newly developed synthetic cathinones, including 2-Methyl-1-phenylpentan-3-one, can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

Propriétés

IUPAC Name |

2-methyl-1-phenylpentan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLXHCFHRITUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2935007.png)

![6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B2935014.png)

![N-(furan-2-ylmethyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2935019.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)